6-Methyl-2-(trimethylstannyl)pyridine
Overview
Description
Synthesis Analysis
The synthesis of 2-Trimethylstannyl-pyridines has been described in the literature . The process involves the Grignard reaction of 1-bromo-5-methyl-pyridine with magnesium and trimethylchlorosilane in refluxing tetrahydrofuran (thf). The 2-Trimethylstannyl-pyridine was obtained from 2-bromo-pyridine through metallation (with n-BuLi) and treatment of the intermediates with Me3SnCl, respectively, in diethylether/ thf at -70°C .Molecular Structure Analysis
The molecular structure of 6-Methyl-2-(trimethylstannyl)pyridine is characterized by a pyridine ring with a methyl group at the 6-position and a trimethylstannyl group at the 2-position.Scientific Research Applications
1. Synthesis and Characterization in Organometallic Chemistry
Research in organometallic chemistry has explored the carbon-tin bond activation in compounds like 2-(trimethylstannyl)pyridine, which is closely related to 6-methyl-2-(trimethylstannyl)pyridine. The study by Wobser, Stephenson, Delferro, and Marks (2013) discusses the use of organolanthanide complexes in reactions with 2-(trimethylstannyl)pyridine, leading to various organotin synthons. This process illustrates the potential of 6-methyl-2-(trimethylstannyl)pyridine in synthesizing complex organometallic structures (Wobser et al., 2013).
2. Radiochemical Synthesis
In radiochemistry, 6-methyl-2-(trimethylstannyl)pyridine can be used as a precursor for electrophilic fluorination. Eskola et al. (2002) demonstrated its application in synthesizing compounds for imaging dopamine D4 receptors, highlighting its relevance in developing diagnostic radiopharmaceuticals (Eskola et al., 2002).
3. Catalysis and Ligand Chemistry
The compound has implications in catalysis and ligand chemistry, as seen in the synthesis of (pyrazolyl)-(phosphinoyl)pyridine complexes. Nyamato, Alam, Ojwach, and Akerman (2015) explored its role in forming active catalysts for ethylene oligomerization, demonstrating its potential in industrial chemical processes (Nyamato et al., 2015).
4. Synthesis of Boronic Acids
Mandolesi, Vaillard, Podestá, and Rossi (2002) researched the reaction of bis(trimethylstannyl)pyridines, similar to 6-methyl-2-(trimethylstannyl)pyridine, with borane to synthesize pyridinediboronic acids. This method could be a significant step in organic synthesis, especially in Suzuki coupling reactions (Mandolesi et al., 2002).
Safety And Hazards
The safety data sheet for a similar compound, 2-Methyl-6-(tributylstannyl)pyridine, indicates that it is classified as Acute Tox. 3 Oral, Acute Tox. 4 Dermal, Aquatic Acute 1, Aquatic Chronic 1, Eye Irrit. 2, Repr. 1B, Skin Irrit. 2, STOT RE 1 . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use personal protective equipment .
properties
IUPAC Name |
trimethyl-(6-methylpyridin-2-yl)stannane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N.3CH3.Sn/c1-6-4-2-3-5-7-6;;;;/h2-4H,1H3;3*1H3; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWGGAXBOOSFSFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)[Sn](C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NSn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00462366 | |
Record name | 2-Methyl-6-(trimethylstannyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00462366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-6-(trimethylstannyl)pyridine | |
CAS RN |
126225-57-8 | |
Record name | 2-Methyl-6-(trimethylstannyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00462366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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